

Agathisflavone efficacy different glioblastoma cell lines

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Compound Focus: Agathisflavone

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Agathisflavone Efficacy in Glioblastoma Cell Lines

Cell Line	Origin	Key Efficacy Findings	Tested Concentrations	Key Assays and Methods
GL-15 [1] [2] [3]	Human	• Reduced Viability: Dose- and time-dependent reduction. • Inhibited Migration: Significant reduction in cell migration. • Modulated miRNAs: Downregulated miR-125b and miR-155 in secretome. • Upregulated Cytokines: Increased mRNA of IL-6 and Arginase-1 .	1–30 μ M	MTT test, cell scratch assay, RT-qPCR
C6 [2] [3]	Rat	• Reduced Viability: Dose- and time-dependent reduction. • Inhibited Migration: Significant reduction in cell migration.	1–30 μ M	MTT test, cell scratch assay
U-373 [4]	Human	• Direct Anti-glioma Effect: Cited as a cell line responsive to agathisflavone . • Modulated Microenvironment: Impacts mesenchymal stem cell responses.	Information not specified	Information not specified

Detailed Experimental Data and Protocols

For researchers to evaluate and replicate these findings, here is a detailed breakdown of the key experimental protocols and results.

Cell Viability and Cytotoxicity (MTT Assay)

- **Objective:** To determine the dose-dependent effect of **agathisflavone** on glioblastoma cell viability [2] [3].
- **Protocol:**
 - **Cell Culture:** Human GL-15 and rat C6 glioma cells are maintained in standard culture conditions.
 - **Treatment:** Cells are exposed to a concentration range of **agathisflavone** (1–30 μM) for 24 hours. A control group is treated with the vehicle (e.g., 0.03% DMSO).
 - **MTT Incubation:** MTT reagent is added to the culture and incubated, allowing viable cells to convert it into purple formazan crystals.
 - **Solubilization and Measurement:** The crystals are dissolved, and the absorbance is measured at a specific wavelength (typically 570 nm). Cell viability is calculated as a percentage relative to the control group.
- **Key Findings:** **Agathisflavone** induced a significant reduction in cell viability in both GL-15 and C6 cells from a concentration of 5 μM [2] [3].

Cell Migration (Scratch/Wound Healing Assay)

- **Objective:** To assess the anti-migratory effect of **agathisflavone** on glioma cells [2] [3].
- **Protocol:**
 - **Monolayer Creation:** Cells are grown in a culture dish until they form a confluent monolayer.
 - **Wound Creation:** A sterile tip is used to create a scratch ("wound") in the cell monolayer.
 - **Treatment and Imaging:** The cells are treated with **agathisflavone** (5 μM and 10 μM) or a control. Images of the scratch are taken immediately after creating it (time zero) and after a set incubation period (e.g., 24 hours).
 - **Analysis:** The cell-free area is measured at both time points. The rate of wound closure is calculated and compared between treated and control groups.
- **Key Findings:** The cell-free area in cultures treated with **agathisflavone** was preserved, indicating that the cells **did not migrate** to close the scratch, unlike the control cells [2] [3].

Molecular Expression Analysis (RT-qPCR)

- **Objective:** To evaluate the effect of **agathisflavone** on the expression of microRNAs and inflammatory mediators [1] [2] [3].
- **Protocol:**

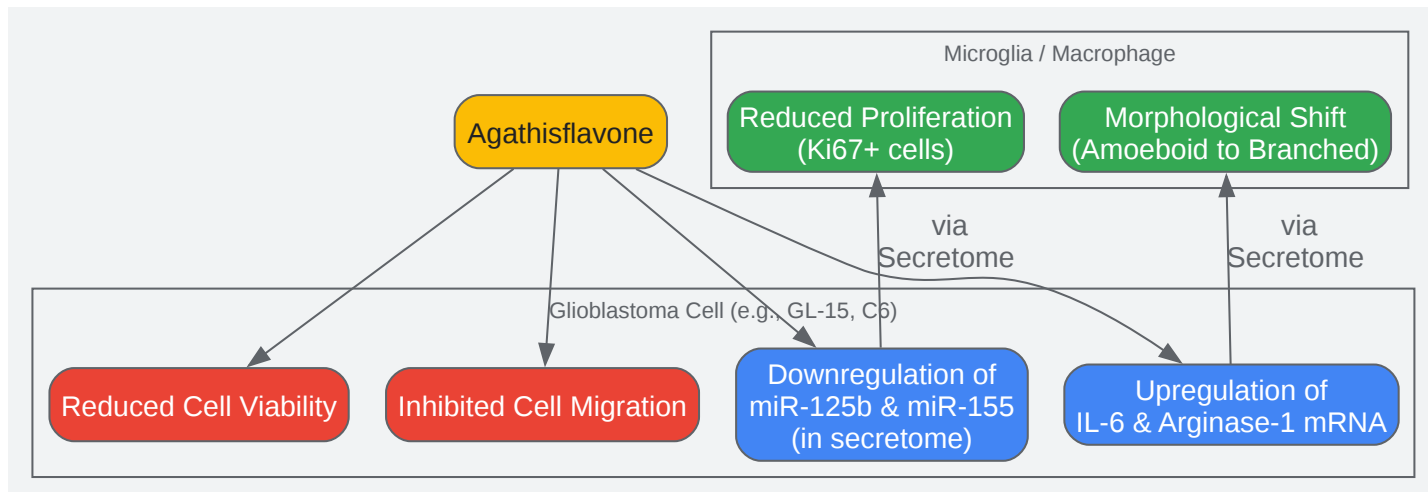
- **Treatment:** GL-15 cells are treated with a subtoxic concentration of **agathisflavone** (5 μ M) for 24 hours.
- **RNA Extraction:** Total RNA is isolated from both the cells and their culture medium (secretome).
- **Reverse Transcription (RT):** RNA is reverse transcribed into complementary DNA (cDNA).
- **Quantitative PCR (qPCR):** The cDNA is amplified using specific primers for target genes (e.g., miR-125b, miR-155, IL-6, Arginase-1) and reference genes for normalization. The change in gene expression is calculated using the $\Delta\Delta$ Ct method.
- **Key Findings:** **Agathisflavone significantly downregulated miR-125b and miR-155 in the secretome and upregulated mRNA for IL-6 and Arginase-1 in GL-15 cells [1] [2] [3].**

Impact on Microglia (Conditioned Medium Assay)

- **Objective:** To investigate how **agathisflavone's** modification of the tumor cell secretome affects microglia [2] [3].
- **Protocol:**
 - **Conditioned Medium (CM) Generation:** Culture medium is collected from GL-15 cells treated with or without **agathisflavone** (5 μ M).
 - **Microglia Treatment:** Human C20 microglia cells are exposed to this conditioned medium.
 - **Analysis:** After 24 hours, microglial **cell proliferation** (e.g., via Ki67 immunostaining) and **morphology** are analyzed.
- **Key Findings:** The CM from **agathisflavone**-treated GBM cells **significantly reduced microglial proliferation** and induced a shift from an amoeboid to a branched phenotype, suggesting a modulation away from a pro-tumorigenic state [2] [3].

Mechanism of Action and Signaling Pathways

Agathisflavone exerts its anti-tumor effects through multiple mechanisms. The following diagram synthesizes the key signaling pathways and effects described across the studies.



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Conclusion and Research Implications

In summary, **agathisflavone** demonstrates consistent **anti-proliferative and anti-migratory effects** across human and rat glioblastoma cell lines. Its unique value lies in its dual action: a direct cytotoxic effect on tumor cells and an indirect immunomodulatory role by altering the tumor microenvironment, particularly by re-educating microglia.

These preclinical findings position **agathisflavone** as a strong candidate for **adjuvant therapy** in glioblastoma. Future research should focus on:

- **In vivo validation** using orthotopic animal models.
- Exploring **synergistic effects** with standard chemotherapeutics like temozolomide.
- Further elucidating the precise molecular links between the downregulation of oncomiRs and the observed phenotypic changes in microglia.

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